Methylacetylphosphonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

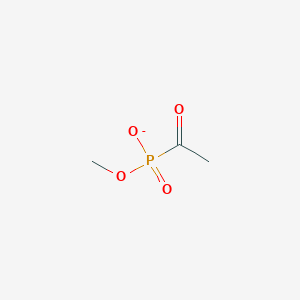

Methylacetylphosphonate, also known as this compound, is a useful research compound. Its molecular formula is C3H6O4P- and its molecular weight is 137.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry Applications

Methylacetylphosphonate has been studied for its potential therapeutic effects, particularly as an inhibitor of specific enzymes involved in critical biological processes.

Enzyme Inhibition

- Acetylcholinesterase Inhibition : this compound and its analogs have shown promise as inhibitors of acetylcholinesterase, an enzyme crucial for neurotransmission. Research indicates that certain phosphonate analogs exhibit potent inhibition against acetylcholinesterase from various sources, including human and electric eel tissues. The most effective analogs demonstrated significant activity, suggesting potential applications in treating conditions like Alzheimer's disease and other neurodegenerative disorders .

- Pyruvate Dehydrogenase Complex Inhibition : Studies have highlighted the role of this compound in inhibiting the pyruvate dehydrogenase complex, which is vital for glucose metabolism. This inhibition has implications for cancer therapy, particularly in targeting glioblastoma cell lines where metabolic dysregulation is prevalent .

Antisickling Agent

This compound has been identified as a novel antisickling agent. Its mechanism involves the selective acetylation of specific amino groups on hemoglobin, leading to increased solubility of hemoglobin S and reduced sickling of erythrocytes. This property could be leveraged in treatments for sickle cell disease, offering a potential therapeutic pathway to mitigate symptoms associated with this condition .

Biochemical Research Applications

This compound serves as a valuable tool in biochemical research, particularly in studies involving protein-nucleic acid interactions.

Probes for Protein-Nucleic Acid Interactions

The compound has been utilized as a probe to investigate interactions between proteins and nucleic acids. Its ability to mimic natural phosphates allows researchers to explore binding mechanisms and regulatory functions within cellular systems. This application is crucial for understanding gene regulation and the development of targeted therapies .

Environmental Science Applications

In addition to its medicinal uses, this compound has potential applications in environmental science.

Biodegradation Studies

Research into the biodegradation of phosphonates, including this compound, contributes to understanding how these compounds behave in environmental contexts. Studying their breakdown pathways can inform efforts to mitigate pollution and develop bioremediation strategies for contaminated sites.

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

| Application Area | Key Findings | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Inhibits acetylcholinesterase; effective against pyruvate dehydrogenase complex | Potential treatments for neurodegenerative diseases |

| Antisickling Agent | Selectively acetylates hemoglobin S; reduces sickling in erythrocytes | New therapeutic options for sickle cell disease |

| Biochemical Research | Probes protein-nucleic acid interactions | Insights into gene regulation and targeted therapies |

| Environmental Science | Studies on biodegradation pathways | Development of bioremediation strategies |

特性

分子式 |

C3H6O4P- |

|---|---|

分子量 |

137.05 g/mol |

IUPAC名 |

acetyl(methoxy)phosphinate |

InChI |

InChI=1S/C3H7O4P/c1-3(4)8(5,6)7-2/h1-2H3,(H,5,6)/p-1 |

InChIキー |

QECABVMKPMRCRZ-UHFFFAOYSA-M |

正規SMILES |

CC(=O)P(=O)([O-])OC |

同義語 |

acetic acid, phosphono-, 1-methyl ester acetylphosphonic acid, monomethyl ester, monosodium salt methyl acetyl phosphate methyl acetylphosphonate methyl phosphonoacetaldehyde methylacetylphosphonate phosphonic acid, acetyl-, monomethyl ester, monosodium salt phosphonoacetic acid, 1-methyl este |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。